![molecular formula C13H24N2O6 B168320 2,3-Bis((tert-butoxycarbonyl)amino)propanoic acid CAS No. 104010-92-6](/img/structure/B168320.png)
2,3-Bis((tert-butoxycarbonyl)amino)propanoic acid
Overview
Description
2,3-Bis((tert-butoxycarbonyl)amino)propanoic acid is a monoprotected derivative of DAP . It has been used in the synthesis of glucosamine synthase inhibitors and a myosin kinase inhibitor .
Synthesis Analysis
The synthesis of 2,3-Bis((tert-butoxycarbonyl)amino)propanoic acid has been reported in the literature . The yield of the synthesis was reported to be 95% .
Molecular Structure Analysis
The molecular formula of 2,3-Bis((tert-butoxycarbonyl)amino)propanoic acid is C13H24N2O6 . The molecular weight is 304.34 g/mol .
Physical And Chemical Properties Analysis
The physical and chemical properties of 2,3-Bis((tert-butoxycarbonyl)amino)propanoic acid include a molecular weight of 304.34 g/mol . The compound has a topological polar surface area of 114 Ų .
Scientific Research Applications
Synthesis and Polymerization
2,3-Bis((tert-butoxycarbonyl)amino)propanoic acid derivatives have been utilized in the synthesis and polymerization of novel materials. Sutthasupa et al. (2007) demonstrated the successful synthesis of amino acid-derived norbornene diester derivatives and their polymerization through ring-opening metathesis polymerization, resulting in polymers with high molecular weights and good yields. These materials are of interest due to their unique properties and potential applications in various fields (Sutthira Sutthasupa et al., 2007).
Catalysis and Enantioselectivity
The compound and its derivatives have been instrumental in catalytic processes, particularly in asymmetric synthesis. Imamoto et al. (2012) discussed the synthesis of rigid P-chiral phosphine ligands, which exhibited excellent enantioselectivities and high catalytic activities in the asymmetric hydrogenation of functionalized alkenes. These catalysts have proven beneficial in the efficient preparation of chiral pharmaceutical ingredients, underscoring the significance of 2,3-bis((tert-butoxycarbonyl)amino)propanoic acid in the synthesis of enantioselective compounds (T. Imamoto et al., 2012).
Synthesis of Amino Acid Derivatives
The compound is also a key player in the synthesis of amino acid derivatives, with numerous studies highlighting its utility. Pund et al. (2020) synthesized new compounds from (2S)-3-(benzyloxy)-2-[(tert-butoxycarbonyl)amino]propanoic acid, exhibiting strong antimicrobial activities against tested microorganisms. This showcases the compound's role in creating bioactive substances with potential pharmaceutical applications (Amit A. Pund et al., 2020).
Miscellaneous Applications
The scope of applications extends beyond synthesis and catalysis. For instance, Liu et al. (2008) utilized derivatives of the compound for enantioselective fluorescence sensing of chiral amino alcohols. This signifies the compound's versatility in analytical applications and its potential utility in developing sensors and diagnostic tools (Shuanglong Liu et al., 2008).
Mechanism of Action
Target of Action
It is known to be a reactant for protein assembly directed by synthetic molecular recognition motifs .
Mode of Action
It is used in the synthesis of various compounds, including dipeptides . The compound is used as a starting material in dipeptide synthesis with commonly used coupling reagents .
Biochemical Pathways
It has been used in the solid-phase synthesis of gramicidin s cyclic analogs with antibiotic and hemolytic activities, and the synthesis of hcv protease inhibitor modified analogs . This suggests that it may play a role in the biochemical pathways related to these functions.
Pharmacokinetics
It is known that the compound is soluble in acetonitrile, methanol, dimethylformamide (dmf), and dimethyl sulfoxide (dmso), partially miscible in water, but immiscible in diethyl ether, ethyl acetate, and hexane . This solubility profile may influence its bioavailability.
Result of Action
It is known to be used in the synthesis of various compounds, suggesting that its action results in the formation of these compounds .
Action Environment
It is recommended to store the compound at room temperature , suggesting that temperature may play a role in its stability.
properties
IUPAC Name |
2,3-bis[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O6/c1-12(2,3)20-10(18)14-7-8(9(16)17)15-11(19)21-13(4,5)6/h8H,7H2,1-6H3,(H,14,18)(H,15,19)(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDZLUXXCXDIIOK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(C(=O)O)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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